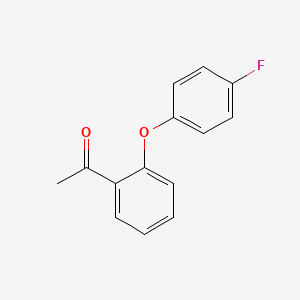

1-(2-(4-Fluorophenoxy)phenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11FO2 |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

1-[2-(4-fluorophenoxy)phenyl]ethanone |

InChI |

InChI=1S/C14H11FO2/c1-10(16)13-4-2-3-5-14(13)17-12-8-6-11(15)7-9-12/h2-9H,1H3 |

InChI Key |

WLTVARFAUGLYRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 4 Fluorophenoxy Phenyl Ethanone and Its Analogues

Contemporary Approaches to Carbon-Oxygen Bond Formation in Diaryl Ethers

The diaryl ether motif is a common structural feature in many biologically active molecules and materials. Its synthesis has been a subject of extensive research, leading to the development of several powerful methods. For a molecule like 1-(2-(4-fluorophenoxy)phenyl)ethanone, this involves coupling a 4-fluorophenol derivative with a 2-haloacetophenone derivative, or vice versa.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for their efficiency and broad functional group tolerance. While the Suzuki-Miyaura coupling is primarily for carbon-carbon bond formation, the related Buchwald-Hartwig amination protocol has been extended to C-O bond formation, providing a powerful tool for diaryl ether synthesis.

This methodology typically involves the reaction of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. These reactions generally proceed under milder conditions than traditional methods and are compatible with a wide range of functional groups. For the synthesis of fluorinated diaryl ethers, these methods are particularly advantageous as they can accommodate the electronic properties of the fluorine substituent. nih.govresearchgate.net

Table 1: Example of Palladium-Catalyzed Diaryl Ether Synthesis Conditions

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Fluorinated Alcohol | tBuBrettPhos Pd G3 | Cs2CO3 | Toluene | 100 | High |

| Aryl Bromide | 4-Methoxyphenol | Pd(OAc)2 / NIXANTPHOS | K3PO4 | CPME | 60 | 80-95 |

This table presents generalized conditions and representative yields for palladium-catalyzed C-O bond formation reactions similar to what would be used for synthesizing the target compound.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) is another fundamental strategy for forming the diaryl ether bond. In this reaction, a nucleophile (in this case, a phenoxide) displaces a leaving group (typically a halide) on an aromatic ring. The success of an SNAr reaction is highly dependent on the electronic properties of the aryl halide. chemistrysteps.com

The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. masterorganicchemistry.com This is because these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com For the synthesis of this compound, reacting 4-fluorophenol with 1-(2-fluorophenyl)ethanone (or a related activated aryl halide) would be a viable SNAr approach, as the acetyl group on the acetophenone ring acts as an activating group. orgsyn.org

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom. masterorganicchemistry.com

Ullmann Condensation Modifications

The Ullmann condensation, first reported in 1903, is a classic method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. beilstein-journals.org Traditional Ullmann conditions often required harsh reaction conditions, such as high temperatures (around 200 °C) and stoichiometric amounts of copper powder, which limited its applicability. beilstein-journals.org

Modern modifications have significantly improved the utility of the Ullmann condensation. These improvements include the use of catalytic amounts of copper salts (e.g., CuI or Cu2O) in combination with ligands and milder bases. organic-chemistry.org The addition of N,N- or N,O-chelating ligands can accelerate the reaction and allow for significantly lower reaction temperatures (90–110 °C). beilstein-journals.org The use of ionic liquids as a reaction medium has also been explored, which can facilitate catalyst recycling. researchgate.net These modified Ullmann-type reactions offer a more economical and practical alternative to palladium-catalyzed methods, especially for large-scale synthesis. organic-chemistry.org

Table 2: Comparison of Ullmann Condensation Conditions

| Condition | Traditional Ullmann | Modified Ullmann |

|---|---|---|

| Copper Source | Stoichiometric Copper Powder | Catalytic CuI, Cu2O |

| Temperature | ~200 °C | 90-110 °C |

| Ligands | None | N,N-dimethylglycine, Salicylaldoxime, etc. |

| Base | Strong bases (e.g., K2CO3) | Milder bases (e.g., Cs2CO3) organic-chemistry.org |

| Substrate Scope | Limited | Broad, including electron-rich substrates |

Ethanone (B97240) Moiety Construction and Functionalization

The introduction of the ethanone (acetyl) group onto the aromatic ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution reactions.

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is one of the most important reactions for forming aryl ketones. nih.gov The reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride), in the presence of a Lewis acid catalyst. mdpi.com Common Lewis acids used include aluminum chloride (AlCl3) and iron(III) chloride (FeCl3).

The electrophile in this reaction is a highly reactive acylium ion, which is generated from the interaction between the acylating agent and the Lewis acid. mdpi.com This acylium ion then attacks the electron-rich aromatic ring to form the ketone. For the synthesis of this compound, this reaction could be performed on the pre-formed 4-fluorodiaryl ether. The acetyl group will primarily add to the unsubstituted ring, directed by the ether linkage. The reaction is generally reliable, though it can be limited by substrate deactivation and potential side reactions if not carefully controlled.

Hoesch Reaction Pathways for Related Structures

The Hoesch reaction (also known as the Houben-Hoesch reaction) is a method for synthesizing aryl ketones by reacting a nitrile with an electron-rich arene, such as a phenol or a phenolic ether. wikipedia.orgorganicreactions.org The reaction is catalyzed by a Lewis acid and hydrogen chloride. wikipedia.org

The mechanism involves the formation of an imine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.org The Hoesch reaction is particularly useful for the synthesis of polyhydroxyacetophenones and their ethers, as it often avoids the polyacylation that can be an issue with the Friedel-Crafts acylation of highly activated substrates. thermofisher.com While it might not be the most direct route for this compound itself, it represents an important pathway for the synthesis of structurally related hydroxyaryl ketones, which can then be converted to the desired diaryl ether through one of the C-O bond formation methods described above. researchgate.net

Chemo- and Regioselective Acylation Techniques

The introduction of an acetyl group onto an aromatic ring, known as acylation, is a pivotal step in the synthesis of aryl ketones. Friedel-Crafts acylation is a classic and widely used method for this transformation, proceeding via electrophilic aromatic substitution. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.org

For a precursor like 2-(4-fluorophenoxy)benzene, the regioselectivity of acylation is directed by the phenoxy group. As an ortho-, para-directing group, it would primarily yield a mixture of acylated products at the positions ortho and para to the ether linkage. Achieving high regioselectivity for the ortho position to obtain this compound can be challenging due to potential steric hindrance and the formation of the para-isomer, 1-(4-(4-fluorophenoxy)phenyl)ethanone.

One strategy to enhance ortho-selectivity is the Fries rearrangement. In this approach, a phenolic precursor, such as 2-hydroxyphenyl acetate, undergoes an intramolecular acylation catalyzed by a Lewis acid. patsnap.com This method can favor the formation of the ortho-acylated product, 2-hydroxyacetophenone, which can then be used to form the final diaryl ether.

Modern advancements in Friedel-Crafts acylation focus on improving catalyst efficiency and reaction conditions. The use of solid acid catalysts like zinc oxide (ZnO) or reusable catalysts such as triphenyltin grafted on SBA-15 mesoporous silica has been reported to efficiently produce aryl ketones. organic-chemistry.org These heterogeneous catalysts can simplify product purification and reduce environmental impact.

| Acylation Method | Acylating Agent | Catalyst | Key Features |

| Friedel-Crafts Acylation | Acetyl chloride or Acetic anhydride | AlCl₃, ZnCl₂, etc. | Classic method for C-C bond formation; regioselectivity is a key consideration. wikipedia.orgsigmaaldrich.com |

| Fries Rearrangement | (from Phenyl Acetate) | Lewis Acids | Intramolecular rearrangement that can favor ortho-acylation. patsnap.com |

| Heterogeneous Catalysis | Carboxylic acids, Acyl chlorides | ZnO, Zeolites | Employs reusable solid catalysts, simplifying workup and improving sustainability. organic-chemistry.org |

| Green Acylation | Acid anhydrides | Deep Eutectic Solvents | Uses environmentally benign solvents that can also act as catalysts. rsc.orgrsc.org |

Synthesis of Precursors and Intermediates for this compound

The synthesis of the target molecule relies on the efficient preparation of key precursors that form the diaryl ether backbone and the carbonyl moiety.

The central 2-(4-fluorophenoxy)phenyl ether linkage is typically constructed using classical cross-coupling reactions.

The Ullmann condensation is a traditional and effective method for forming diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org To synthesize the precursor for this compound, one could react 1-bromo-2-nitrobenzene with 4-fluorophenol in the presence of a copper catalyst. The resulting nitro-diaryl ether can then be converted to the corresponding amine, which is subsequently transformed into the desired precursor. A more direct route involves the Ullmann reaction between p-fluorophenol and p-bromoacetophenone to yield 4'-(4-fluorophenoxy)acetophenone, an isomer of the target compound. prepchem.com

The Williamson ether synthesis is another fundamental method, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide via an SN2 mechanism. nih.gov For diaryl ethers, a variation known as nucleophilic aromatic substitution (SNAr) is employed. In this case, an activated aryl halide (containing electron-withdrawing groups) reacts with a phenoxide. acs.orgmasterorganicchemistry.com For the synthesis of the target compound's backbone, 2-chloronitrobenzene could react with potassium 4-fluorophenoxide. The strong electron-withdrawing nitro group facilitates the substitution of the chlorine atom. The fluorine atom on the other ring remains intact as it is generally a poor leaving group in SNAr unless the ring is highly activated. masterorganicchemistry.com

| Ether Synthesis Method | Reactants | Catalyst | Conditions |

| Ullmann Condensation | Aryl Halide + Phenol | Copper (Cu) or Copper Salts (e.g., CuI) | High temperatures, polar solvents (e.g., DMF, NMP). wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide + Phenoxide | Base (e.g., K₂CO₃, KHMDS) | Requires an electron-withdrawing group ortho or para to the leaving group. acs.orgbeilstein-journals.org |

The ethanone moiety can be introduced either before or after the formation of the diaryl ether. A key precursor is 2-hydroxyacetophenone . This intermediate can be synthesized via the Fries rearrangement of phenyl acetate, where phenyl acetate is treated with a Lewis acid like aluminum trichloride. patsnap.comprepchem.com The reaction mixture is heated, and after acidic workup, 2-hydroxyacetophenone is obtained. patsnap.comprepchem.com This precursor can then undergo an etherification reaction with an activated 4-fluorophenyl halide to yield the final product.

Another important precursor is 2-phenoxyacetophenone , which has a similar structure to the target molecule but lacks the fluorine atom. researchgate.netnih.gov The synthesis of fluorinated analogues would follow similar principles. For instance, the reaction of 2-bromoacetophenone with a suitable phenoxide is a viable route. researchgate.net

| Precursor | Synthetic Method | Starting Materials | Key Reagents |

| 2-Hydroxyacetophenone | Fries Rearrangement | Phenyl acetate | AlCl₃ |

| 2-Hydroxyacetophenone | Acylation of Phenol | Phenol, Acetyl chloride | AlCl₃ |

| 2-(4-Fluorophenoxy)benzene | Ullmann Condensation | 2-Bromobenzene, 4-Fluorophenol | Cu catalyst, Base |

Innovative and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methodologies.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While the direct enzymatic synthesis of this compound is not established, biocatalytic methods are highly relevant for creating chiral fluorinated building blocks.

Enzymes such as fluorinases can catalyze the formation of C-F bonds from fluoride ions, offering a green alternative to traditional fluorinating agents. acsgcipr.org These enzymes typically act on S-adenosyl-L-methionine (SAM) or similar substrates to produce fluorinated natural products. acsgcipr.org Research is ongoing to expand the substrate scope of these enzymes.

Furthermore, ene reductases have been employed for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, providing access to chiral alkyl fluorides with high enantioselectivity. chemrxiv.org Engineered alcohol dehydrogenases and epoxide hydrolases can be used in cascade reactions to produce α-hydroxy ketones like 2-hydroxyacetophenone from simple starting materials such as racemic styrene oxide, demonstrating a biocatalytic route to key precursors. nih.gov

| Biocatalytic Approach | Enzyme Class | Transformation | Relevance |

| Enzymatic Fluorination | Fluorinase | C-F bond formation | Green synthesis of fluorinated building blocks. acsgcipr.org |

| Asymmetric Reduction | Ene Reductase | Reduction of C=C bond adjacent to fluorine | Synthesis of chiral fluorinated alkanes. chemrxiv.org |

| Cascade Synthesis | Epoxide Hydrolase / Alcohol Dehydrogenase | Racemic epoxide to α-hydroxy ketone | Sustainable synthesis of carbonyl precursors. nih.gov |

| Organocatalytic Fluorination | Cinchona Alkaloid Derivatives | Asymmetric α-fluorination of ketones | Direct, enantioselective introduction of fluorine adjacent to a carbonyl group. nih.govacs.org |

"Green chemistry" principles aim to reduce waste and the use of hazardous substances. humanjournals.com For the synthesis of aryl ketones, several sustainable strategies have been developed.

Solvent-free reactions , often assisted by microwave irradiation or mechanochemistry (ball milling), offer significant environmental benefits by eliminating the need for volatile organic solvents. tandfonline.comtandfonline.commdpi.comresearchgate.net These methods can lead to shorter reaction times, higher yields, and simplified purification processes. For example, the synthesis of aryl ketones can be achieved under solvent-free conditions using Lewis acids as catalysts under microwave irradiation. tandfonline.comtandfonline.com

The use of green solvents is another important approach. Deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride, can function as both the solvent and the catalyst in Friedel-Crafts acylations. rsc.orgrsc.org These solvents are often biodegradable, non-toxic, and inexpensive. rsc.org Similarly, ionic liquids have been explored as recyclable media for acylation reactions. rsc.org Water has also been used as a solvent for certain coupling reactions, further enhancing the environmental profile of the synthesis. organic-chemistry.org These greener methodologies represent a significant improvement over traditional methods that rely on halogenated or other hazardous solvents. acs.org

Methodological Optimization and Yield Enhancement in Synthesis

The efficient synthesis of this compound and its analogues is critically dependent on the careful optimization of reaction parameters. Methodologies such as the Ullmann condensation and related cross-coupling reactions are commonly employed for the construction of the diaryl ether linkage central to these molecules. wikipedia.orgorganic-chemistry.org Achieving high yields and purity necessitates a systematic approach to catalyst selection, reaction condition tuning, and final product purification.

Catalyst Selection and Optimization

The formation of the aryl ether bond in this compound is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. The choice and optimization of the catalyst system are paramount for reaction efficiency.

Copper-Based Catalysts (Ullmann Condensation): Traditional Ullmann reactions utilized stoichiometric amounts of copper metal, often activated in situ. wikipedia.org Modern methodologies have seen significant improvements with the introduction of soluble copper(I) catalysts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), which are generally more effective. wikipedia.orgorganic-chemistry.org The efficacy of these catalysts is often enhanced by the addition of a ligand. Ligands coordinate to the copper center, increasing its solubility and modulating its reactivity, which can lead to milder reaction conditions and higher yields. While classic Ullmann reactions are effective, they often require harsh conditions. Variants using base metals in combination with various ligands can increase catalyst activity, allowing for milder temperatures. acsgcipr.org

Palladium-Based Catalysts (Buchwald-Hartwig Coupling): An alternative approach involves palladium-catalyzed cross-coupling reactions. acsgcipr.orglibretexts.org These reactions are renowned for their broad substrate scope and functional group tolerance. The catalytic system consists of a palladium precursor, typically Pd(OAc)₂ or Pd₂(dba)₃, and a specialized ligand. nih.govmtak.hu The choice of ligand is crucial and has been the focus of extensive research. Sterically hindered biarylphosphine ligands, such as X-Phos, have proven to be highly effective for C-O bond formation, enabling reactions to proceed under milder conditions with lower catalyst loadings. nih.govmtak.hu Optimization involves screening different palladium sources and ligands to identify the most active combination for the specific substrates involved. mtak.hu

The following table summarizes catalyst systems commonly explored for diaryl ether synthesis.

| Catalyst System | Typical Components | Key Optimization Parameters |

| Ullmann Condensation | Copper Source (e.g., CuI, Cu₂O), Ligand (e.g., Phenanthroline, L-proline), Base (e.g., K₂CO₃, Cs₂CO₃) | Ligand selection, Copper source purity, Stoichiometry of catalyst and base |

| Buchwald-Hartwig Coupling | Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., X-Phos, RuPhos), Base (e.g., KOt-Bu, Cs₂CO₃) | Ligand structure, Palladium precursor, Metal-to-ligand ratio |

Reaction Condition Tuning (Temperature, Solvent, Time)

Alongside catalyst selection, the optimization of reaction conditions—specifically temperature, solvent, and reaction time—is essential for maximizing the yield and purity of this compound.

Temperature: Temperature significantly influences reaction rates. creative-biolabs.com Traditional Ullmann condensations often require very high temperatures, sometimes exceeding 200°C, to drive the reaction to completion. wikipedia.org However, such high temperatures can lead to side reactions and decomposition of starting materials or products. Modern catalyst systems, particularly those employing specialized ligands, can facilitate the reaction at lower temperatures, often in the range of 80-120°C. acsgcipr.orgarkat-usa.org Optimization typically involves a systematic study to find the lowest possible temperature that provides a reasonable reaction rate and high yield. creative-biolabs.com

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extending the reaction time unnecessarily can increase the likelihood of side product formation and decomposition. Optimization studies aim to identify the point at which the maximum yield is achieved, after which the reaction is quenched. scielo.br

The interplay between these parameters is often complex, and a Design of Experiments (DoE) approach can be used to efficiently map the reaction space and identify optimal conditions. princeton.edu

| Parameter | Influence on Synthesis | Typical Range for Optimization |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to decomposition. creative-biolabs.com | 80°C - 220°C |

| Solvent | Impacts solubility of reactants and catalyst stability. Polarity and boiling point are key factors. wikipedia.orgcreative-biolabs.com | Toluene, Xylene, DMF, NMP, Dioxane |

| Time | Determines the extent of reactant conversion. Must be optimized to maximize yield before side reactions dominate. scielo.br | 4 - 48 hours |

Purification Techniques for Research-Grade Purity

After the synthesis is complete, the crude product mixture contains the desired this compound, unreacted starting materials, catalyst residues, and byproducts. Achieving research-grade purity requires effective purification techniques.

Column Chromatography: The most common method for purifying organic compounds is column chromatography on silica gel. mdpi.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). A solvent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is carefully chosen to achieve good separation. mdpi.com The fractions containing the pure product are collected, combined, and the solvent is removed by rotary evaporation. arkat-usa.org

Recrystallization: Recrystallization is another powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent systems for recrystallization include ethanol, methanol, isopropanol, or mixtures of solvents like ethanol/water.

Other Techniques: In some cases, a simple aqueous work-up followed by extraction can remove a significant portion of inorganic salts and water-soluble impurities before further purification. The crude product is dissolved in an organic solvent and washed with water or brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. mdpi.com This is often a preliminary step before chromatography or recrystallization.

The combination of these techniques allows for the isolation of this compound with the high degree of purity required for research and analytical standards.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Structural Determinants for Molecular Interactions

The presence and position of the fluorine atom on the phenoxy ring have a profound impact on the molecule's physicochemical properties. Fluorine is the most electronegative element, and its substitution onto an aromatic ring induces a strong electron-withdrawing effect through the sigma bond framework. sci-hub.box This inductive effect can significantly alter the acidity of nearby functional groups. sci-hub.box

In the case of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, the para-fluoro substitution on the phenoxy ring influences the electron density distribution across the entire molecule. This can affect the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, with a biological target. The carbon-fluorine bond is also highly polarized, which can lead to favorable dipole-dipole interactions.

Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic cleavage. cambridgemedchemconsulting.com Placing a fluorine atom at a potential site of metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of the compound. wikipedia.orgcambridgemedchemconsulting.com The introduction of fluorine has been shown to improve the oral bioavailability of drug candidates. sci-hub.box

Table 1: Impact of Fluoro-Substitution on Molecular Properties

| Property | Effect of 4-Fluoro Substitution | Rationale |

| Electronic Profile | Increased electron-withdrawing nature | High electronegativity of fluorine |

| Dipole Moment | Altered molecular dipole moment | Polarization of the C-F bond |

| Binding Interactions | Potential for enhanced dipole-dipole and hydrogen bond interactions | Changes in electron density distribution |

| Steric Profile | Minimal change in molecular size and shape | Similar van der Waals radius of F and H |

| Metabolic Stability | Increased resistance to oxidative metabolism | High strength of the C-F bond |

The ether linkage between the two phenyl rings is a crucial structural element that imparts significant conformational flexibility to the this compound scaffold. This flexibility allows the molecule to adopt a wide range of three-dimensional arrangements, which is critical for its ability to adapt to the specific topology of a binding site. The rotational freedom around the C-O-C bonds enables the two aromatic rings to orient themselves optimally for interaction with receptor residues.

Studies on structurally related 2-aryloxytetrahydropyrans have shown that the conformational preferences of the aryloxy group are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net This suggests that the electronic properties of the 4-fluorophenoxy group in this compound can influence the preferred conformation of the molecule, which in turn affects its biological activity. Conformational analysis of similar phenoxyphenyl oxadiazole derivatives has also highlighted the importance of the flexible phenoxy-phenyl scaffold in matching the pharmacophore requirements of biological targets. nih.gov

Table 2: Role of the Phenoxy Linkage

| Feature | Contribution to Molecular Interactions |

| Rotational Freedom | Allows for conformational flexibility to fit diverse binding sites. |

| Oxygen Atom | Can act as a hydrogen bond acceptor, anchoring the molecule. |

| Conformational Preference | Influenced by electronic effects of ring substituents. |

The ethanone (B97240) group (-COCH₃) is a key pharmacophoric feature of this compound, playing a significant role in molecular recognition and binding. The carbonyl oxygen of the ethanone moiety is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups on a receptor, such as the hydroxyl or amide groups of amino acid residues. unina.it This interaction is often critical for the high-affinity binding of a ligand to its target.

Design and Synthesis of this compound Derivatives

The rational design of derivatives of this compound aims to systematically modify its structure to optimize its biological activity. This involves the targeted alteration of the aromatic rings and the ethanone side chain to enhance binding affinity, selectivity, and pharmacokinetic properties.

The two aromatic rings of the this compound scaffold provide ample opportunities for structural modification. Systematic substitution on these rings can be used to probe the steric and electronic requirements of the target binding site. For example, introducing different substituents at the para-position of either phenyl ring can provide insights into the size and nature of the corresponding sub-pockets in the receptor.

Halogenation is a common strategy in drug design. In addition to fluorine, other halogens such as chlorine and bromine can be introduced to modulate the lipophilicity and electronic properties of the molecule. The synthesis of related 2-(2-phenoxyphenoxy)phenyl-1,3,4-oxadiazole derivatives often involves the use of starting materials with various halogen substitutions on the phenyl rings, demonstrating the feasibility of such modifications. nih.govnih.gov

The introduction of other functional groups, such as methyl, methoxy, or cyano groups, can also be explored to alter the molecule's hydrogen bonding capacity, polarity, and steric bulk. Synthetic approaches to such derivatives typically involve standard aromatic substitution reactions on appropriate precursors.

Table 3: Potential Aromatic Ring Modifications and Their Rationale

| Modification | Position | Rationale |

| Halogenation (Cl, Br) | Para-position of either ring | Modulate lipophilicity and electronic properties. |

| Alkylation (e.g., -CH₃) | Para-position of either ring | Probe for hydrophobic pockets and increase lipophilicity. |

| Alkoxylation (e.g., -OCH₃) | Para-position of either ring | Introduce hydrogen bond accepting capabilities and alter polarity. |

| Nitrile (-CN) | Para-position of either ring | Introduce a polar group and potential hydrogen bond acceptor. |

The ethanone side chain is another key area for structural modification. Variations in the length and branching of the alkyl chain can be explored to probe the dimensions of the binding pocket. However, a more sophisticated approach involves the use of bioisosteric replacements for the ethanone group.

Bioisosteres are functional groups that possess similar physicochemical properties and produce similar biological responses. wikipedia.org Replacing a functional group with a bioisostere can improve a molecule's pharmacokinetic properties, reduce toxicity, or enhance its binding affinity. cambridgemedchemconsulting.com

For the ethanone group, several bioisosteric replacements can be considered. For example, the carbonyl group could be replaced with other polar, hydrogen-bond accepting groups. Small, stable heterocyclic rings such as oxadiazoles, triazoles, or oxetanes are often used as bioisosteres for carbonyl or amide functionalities. nih.gov The synthesis of such derivatives would involve the conversion of the ethanone precursor into an intermediate that can be cyclized to form the desired heterocycle.

Table 4: Potential Bioisosteric Replacements for the Ethanone Group

| Original Group | Potential Bioisostere | Rationale |

| Ethanone (-COCH₃) | 1,3,4-Oxadiazole | Maintains hydrogen bond accepting properties, metabolically stable. |

| Ethanone (-COCH₃) | 1,2,4-Triazole | Introduces additional hydrogen bonding donor/acceptor sites. |

| Ethanone (-COCH₃) | Oxetane | Acts as a polar motif and can improve solubility. nih.gov |

| Ethanone (-COCH₃) | Hydroxyl-ethanone side chain | Can introduce additional hydrogen bonding opportunities. acs.org |

Integration of Novel Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Thiadiazoles, Thiazolidinones)

The incorporation of heterocyclic moieties is a well-established strategy in medicinal chemistry to enhance pharmacological profiles, modulate physicochemical properties, and introduce new interaction points with biological targets. The 1-(2-phenoxyphenyl)ethanone scaffold serves as a versatile precursor for the synthesis of various heterocyclic derivatives.

Research has demonstrated the successful synthesis of 1,3,4-oxadiazole and 1,2,4-triazole derivatives from a closely related 2-(2-fluorophenoxy)phenyl core structure. nih.gov This involves converting the parent compound into a key hydrazide intermediate, which can then be cyclized to form the desired five-membered rings. nih.gov Specifically, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles have been synthesized and evaluated for anticonvulsant activities. nih.gov Similarly, novel 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole derivatives have also been prepared and tested, highlighting the utility of the diaryl ether scaffold in accessing this class of heterocycles. nih.gov The 1,2,4-triazole ring, in particular, is a crucial component in numerous compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial effects. dergipark.org.trnih.govrasayanjournal.co.in

The 1,3,4-oxadiazole ring is another privileged structure in drug discovery, with derivatives showing a wide spectrum of biological activities. ijper.orgresearchgate.netresearchgate.net Synthetic routes often proceed through the cyclization of hydrazide intermediates. ijper.orgnih.gov For example, 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives have been synthesized to act as benzodiazepine receptor agonists. nih.gov

While direct synthesis from this compound is less documented for thiadiazoles and thiazolidinones, the general principles apply. Thiadiazoles, particularly the 1,3,4-isomer, are known for their broad pharmacological potential, including anticancer properties. researchgate.netnih.gov Thiazolidinones are also key scaffolds in medicinal chemistry, recognized for their diverse biological activities such as anti-inflammatory and anticancer effects. nuph.edu.uaijpsr.comresearchgate.netnih.govnih.gov Synthetic strategies often involve the condensation of an amine, a carbonyl compound, and a mercapto-acid, suggesting that functionalized derivatives of the parent ethanone could serve as precursors for such molecules. researchgate.netnih.gov

Rational Design Strategies for Enhanced Molecular Interactions

Rational drug design leverages an understanding of a biological target and ligand interactions to create more potent and selective compounds. For analogues of this compound, several computational and theoretical strategies can be employed to optimize their interactions with target proteins.

Ligand Efficiency and Lipophilicity Considerations in Design

In modern drug discovery, optimizing the potency of a compound while maintaining favorable physicochemical properties is critical. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are key metrics used to guide this process.

Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the average binding energy per atom, allowing for the comparison of compounds of different sizes. nih.gov

Lipophilic Efficiency (LipE) relates potency to the lipophilicity (logP) of a compound (LipE = pIC50 - logP). This metric is crucial because high lipophilicity, while sometimes correlated with increased potency, can also lead to poor solubility, high metabolic turnover, and off-target toxicity. acs.org An ideal drug candidate should achieve high potency without excessive lipophilicity. acs.org

Studies on benzophenones, which are structurally analogous to the this compound scaffold, provide valuable insights into the application of these metrics. nih.govacs.orgnih.govacs.orgbohrium.com In a series of benzophenone-type inhibitors of P-glycoprotein, LE and LipE values were calculated to compare novel compounds with established inhibitors and those that had entered clinical trials. nih.govacs.org While many potent inhibitors displayed high lipophilicity, their LipE values were often below the threshold considered optimal for promising drug candidates, suggesting that potency was driven by nonspecific hydrophobic interactions rather than efficient, targeted binding. nih.govacs.org However, certain benzophenone analogues demonstrated LE and LipE values comparable to clinical candidates, marking them for further optimization. nih.govacs.org

The following table, adapted from data on benzophenone derivatives, illustrates how these metrics are used to evaluate and compare compounds within a chemical series.

| Compound ID | pIC50 | cLogP | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Benzophenone 1 | 6.8 | 4.5 | 28 | 0.33 | 2.3 |

| Benzophenone 2 | 7.2 | 5.1 | 32 | 0.31 | 2.1 |

| Benzophenone 3 | 6.5 | 3.9 | 26 | 0.34 | 2.6 |

| Benzophenone 4 | 8.1 | 6.2 | 45 | 0.25 | 1.9 |

| Benzophenone 5 | 5.9 | 2.7 | 24 | 0.35 | 3.2 |

| This table is for illustrative purposes and is based on representative data for the structurally related benzophenone class to demonstrate the application of LE and LipE metrics. |

By applying these principles, medicinal chemists can prioritize modifications to the this compound scaffold that enhance potency through specific, efficient interactions rather than by simply increasing lipophilicity.

Hydrogen Bonding Network Analysis in Analogues

Hydrogen bonds are critical directional interactions that contribute significantly to the affinity and specificity of a ligand for its biological target. Analyzing the hydrogen bonding potential of analogues derived from this compound is a key rational design strategy.

The core scaffold contains several potential hydrogen bond acceptors: the ether oxygen, the ketone carbonyl oxygen, and the fluorine atom. Modifications to the scaffold can introduce hydrogen bond donors (e.g., -NH or -OH groups) or additional acceptors. Spectroscopic and computational methods are used to study these interactions. For instance, infrared spectroscopy of complexes between phenol and various halogenated acetophenones in a supersonic jet has been used to determine the preferred hydrogen bonding sites and the influence of substituents on bond strength. mdpi.com Such studies reveal that the carbonyl oxygen of the acetophenone is a strong hydrogen bond acceptor. mdpi.com

Pharmacophore Modeling for Future Scaffold Refinement

Pharmacophore modeling is a powerful computational tool used to distill the essential steric and electronic features required for a molecule to bind to a specific biological target. mdpi.com A pharmacophore model represents the 3D arrangement of features like hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

This approach is particularly useful when a set of active analogues derived from the this compound scaffold has been identified. The process can be either ligand-based or structure-based. mdpi.com

Ligand-Based Modeling : If the 3D structure of the biological target is unknown, a pharmacophore model can be generated by aligning a series of active compounds and identifying the common chemical features that are essential for their activity. nih.gov

Structure-Based Modeling : If the crystal structure of the target protein is available (ideally co-crystallized with a ligand), a pharmacophore model can be derived directly from the key interaction points within the binding site. mdpi.com

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that possess the required features but may have a completely different underlying chemical scaffold (a process known as scaffold hopping). nih.gov Furthermore, the model serves as a blueprint for the rational design of next-generation analogues, guiding chemists to place functional groups in optimal positions to maximize interactions with the target, thereby refining the this compound scaffold for improved potency and selectivity.

Mechanistic Investigations of Molecular Interactions

Studies of Protein and Enzyme Binding Mechanisms

Understanding the binding of a ligand to a protein or enzyme is the first step in deciphering its biological function. This involves predicting how the molecule fits into a binding site, analyzing the stability of this interaction over time, and experimentally confirming the binding kinetics.

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(2-(4-Fluorophenoxy)phenyl)ethanone, while specific docking studies are not widely published, analysis of structurally similar compounds provides significant insight. For instance, studies on non-steroidal aromatase inhibitors containing a 2-(4-fluorophenoxy)phenyl moiety have utilized docking to predict binding modes within the enzyme's active site.

These simulations suggest that the compound orients itself to maximize favorable interactions within the binding pocket. The 2-(4-fluorophenoxy)phenyl group typically occupies a hydrophobic pocket, while other parts of the molecule engage with different regions of the active site. The predicted binding affinity, often expressed as a docking score in kcal/mol, provides an estimation of the ligand's potency.

| Interacting Moiety | Predicted Interaction Type | Potential Interacting Residues |

| 4-Fluorophenoxy Ring | Hydrophobic Interactions, Halogen Bonding | Valine, Leucine, Phenylalanine |

| Phenyl Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Ethanone (B97240) Group | Hydrogen Bonding (Acceptor) | Serine, Threonine, Asparagine |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations apply the laws of motion to atoms and molecules to simulate their movement, providing insights into the stability of the ligand-protein complex and the nature of the interactions. nih.govnih.gov

For a compound like this compound, an MD simulation would typically follow a molecular docking study. The simulation would place the docked complex in a simulated physiological environment (water, ions) and track the atomic movements over nanoseconds. semanticscholar.org Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand within the binding pocket. A stable RMSD value over time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific amino acid residues in the protein upon ligand binding.

Interaction Analysis: To monitor the persistence of non-covalent interactions, such as hydrogen bonds or hydrophobic contacts, throughout the simulation. semanticscholar.org

These simulations can confirm if the interactions predicted by docking are maintained and reveal other transient interactions that may be functionally important. nih.gov

Experimental Binding Assays (e.g., Kinetic Binding Studies)

Computational predictions must be validated by empirical data. Experimental binding assays are crucial for confirming the interaction between a ligand and its target protein and for quantifying the binding affinity and kinetics. For enzyme targets, such as aromatase, fluorescence-based inhibition assays are commonly employed. nih.gov

In such an assay, a fluorescent substrate is used that, when acted upon by the enzyme, produces a fluorescent product. The inhibitor (in this case, potentially this compound) competes with the substrate, and the rate of fluorescence generation is measured. A decrease in fluorescence indicates inhibitory activity. From this data, key kinetic parameters can be determined:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Kᵢ (Inhibition constant): An intrinsic measure of the binding affinity of the inhibitor to the enzyme.

These experimental values provide the definitive confirmation of a compound's potency and are essential for validating the predictions from computational models.

Elucidation of Molecular Recognition Pathways

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. Elucidating these pathways involves identifying the exact amino acids that form the binding site and characterizing the specific chemical forces that stabilize the ligand within it.

Identification of Key Interacting Residues and Binding Site Characteristics

Computational studies on analogous structures suggest that the 2-(4-fluorophenoxy)phenyl moiety is critical for binding. The binding site accommodating this group is often a well-defined hydrophobic pocket. Key amino acid residues that have been identified as interacting with this moiety in related inhibitors include aromatic and aliphatic residues. nih.gov

For example, in the context of aromatase inhibition, the phenoxy ring has been shown to make hydrophobic contacts with residues such as Phenylalanine (Phe), Tryptophan (Trp), Valine (Val), and Leucine (Leu). The specific arrangement and identity of these residues define the characteristics of the binding site and are crucial for the ligand's affinity and selectivity.

| Residue Type | Example | Role in Binding |

| Aromatic | Phenylalanine (Phe), Tyrosine (Tyr) | π-π stacking with the ligand's phenyl rings. |

| Aliphatic | Valine (Val), Leucine (Leu), Alanine (Ala) | Hydrophobic interactions with the ligand's core structure. |

| Polar/Charged | Aspartate (Asp), Serine (Ser), Histidine (His) | Potential hydrogen or halogen bonding with the ligand's functional groups. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to study the structure and properties of molecules. These methods are crucial for understanding the electronic behavior of a compound like 1-(2-(4-Fluorophenoxy)phenyl)ethanone at the atomic level.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, an FMO analysis would identify the locations of the HOMO and LUMO on the molecular structure, predicting which parts of the molecule are most likely to participate in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: This table is a hypothetical representation. Specific data for this compound is not available.)

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 | Energy difference, indicating chemical stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. An MEP map for this compound would highlight the electronegative oxygen and fluorine atoms as regions of negative potential and hydrogen atoms as regions of positive potential, providing key insights into its intermolecular interactions and reactive sites.

Molecular Modeling and Simulation

Molecular modeling and simulation are used to study the dynamic behavior of molecules, from their preferred shapes to their interactions in complex systems.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a flexible molecule and determining their relative energies. This compound has several rotatable bonds, particularly around the ether linkage and the acetyl group, allowing it to adopt various conformations. By systematically rotating these bonds and calculating the potential energy of each resulting structure, an energy landscape can be constructed. This landscape reveals the lowest-energy (most stable) conformers and the energy barriers for converting between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Predictive Modeling of Molecular Behavior in Biological Environments

Predictive modeling uses computational techniques to simulate how a molecule might behave in a biological system, such as its interaction with a protein target. Techniques like molecular docking could be used to predict how this compound might bind to the active site of an enzyme. These simulations calculate the binding affinity and identify key interactions (like hydrogen bonds or hydrophobic interactions) between the molecule and the protein. Such models are instrumental in drug discovery for predicting the potential efficacy and mechanism of action of a compound before it is synthesized and tested in a lab. However, no specific predictive modeling studies for this compound in biological environments were found in the literature.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

A chemoinformatic analysis of this compound would involve the calculation of various molecular descriptors to predict its physicochemical properties, potential biological activities, and pharmacokinetic profiles (absorption, distribution, metabolism, excretion). These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular connectivity), and 3D (e.g., molecular shape, surface area).

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR study would aim to build a predictive model. This model could identify key structural features—such as the presence and position of the fluorine atom, the nature of the ether linkage, or the conformation of the phenyl rings—that are critical for a specific biological effect. Such models are invaluable in drug discovery for designing new molecules with enhanced potency and reduced side effects. However, no specific QSAR models have been published for this compound.

Crystallographic and Supramolecular Interaction Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scirp.org A successful crystallographic study of this compound would provide unambiguous data on its molecular conformation, including bond lengths, bond angles, and torsion angles in the solid state. This information would reveal the relative orientation of the fluorophenoxy and phenyl ethanone (B97240) moieties.

A search for crystal structure data for this specific compound in crystallographic databases did not yield any results. Had a structure been determined, the key parameters would be presented in a table similar to the hypothetical one below.

Hypothetical Crystallographic Data Table for this compound (Note: This data is for illustrative purposes only and is not based on experimental results.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁FO₂ |

| Formula Weight | 230.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | hypothetical value |

| b (Å) | hypothetical value |

| c (Å) | hypothetical value |

| β (°) | hypothetical value |

| Volume (ų) | hypothetical value |

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method maps various properties onto the molecular surface, including the normalized contact distance (d_norm), which highlights regions involved in close intermolecular contacts. Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue spots represent longer contacts.

Three-Dimensional Energy Frameworks for Crystal Packing Visualization

Building upon crystallographic data, three-dimensional energy framework analysis provides a visual and quantitative representation of the energetic architecture of a crystal. This computational method calculates the interaction energies (electrostatic, dispersion, repulsion, and total) between a central molecule and its neighbors.

The resulting frameworks are displayed as cylinders connecting molecular centroids, where the thickness of the cylinders is proportional to the strength of the interaction energy. This visualization allows for an intuitive understanding of the crystal's mechanical and energetic properties, highlighting the dominant forces (e.g., dispersion or electrostatic) responsible for the supramolecular assembly. As no crystal structure has been reported for this compound, an energy framework analysis has not been performed.

Advanced Research Applications and Future Directions

Role of 1-(2-(4-Fluorophenoxy)phenyl)ethanone as a Chemical Building Block in Advanced Organic Synthesis

The strategic positioning of functional groups in this compound makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds with potential biological activity. The ethanone (B97240) group serves as a versatile handle for a multitude of chemical transformations.

One of the primary applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs. nih.gov The ketone functionality can be readily converted into various intermediates that can then undergo cyclization reactions. For instance, it can be transformed into an oxime, which is a key intermediate in the synthesis of 1,2,4-oxadiazoles . rjptonline.orgnih.gov These heterocycles are known to exhibit a wide range of pharmacological activities. researchgate.net Similarly, the ethanone moiety can be a starting point for the construction of 1,2,4-triazoles , another class of heterocyclic compounds with significant therapeutic applications, including anticonvulsant properties. chemmethod.comscispace.comresearchgate.net

The general synthetic strategies to access these heterocyclic systems often involve the initial conversion of the ketone to a more reactive intermediate. The following table outlines potential synthetic pathways for heterocyclic derivatives starting from this compound, based on established synthetic methodologies for similar ketones.

| Target Heterocycle | Key Intermediate from this compound | General Reaction Type |

| 1,2,4-Oxadiazole | Amidoxime (from the corresponding nitrile) | Cyclocondensation with an acylating agent |

| 1,3,4-Oxadiazole | Acylhydrazone | Oxidative cyclization |

| 1,2,4-Triazole | Thiosemicarbazone | Cyclization with an appropriate reagent |

| Pyrimidine | Chalcone (via Claisen-Schmidt condensation) | Cyclocondensation with a urea or thiourea derivative |

The fluorophenoxy-phenyl backbone of this compound is a common feature in a variety of biologically active molecules, including those with anticonvulsant activity. nih.govresearchgate.netmdpi.comnih.gov The diaryl ether linkage provides a degree of conformational flexibility, which can be crucial for binding to biological targets. The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance the metabolic stability, binding affinity, and membrane permeability of the resulting derivatives. nih.govnih.gov

Development of Molecular Probes and Chemical Tools for Biological Research

The intrinsic properties of this compound make it an attractive scaffold for the design of molecular probes and chemical tools to investigate biological systems. The presence of the fluorine atom is particularly advantageous for the development of probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular interactions and dynamics in complex biological environments due to the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological systems. nih.gov

By incorporating the 1-(2-(4-fluorophenoxy)phenyl) moiety into a ligand for a specific biological target, researchers can use ¹⁹F NMR to monitor binding events, conformational changes, and enzymatic activity. The chemical shift of the fluorine atom is highly sensitive to its local environment, providing a direct readout of molecular recognition events.

Furthermore, the ethanone group can be functionalized to introduce reporter groups, such as fluorophores or biotin tags, to create multimodal probes. For instance, the ketone can be derivatized with a fluorescent hydrazide to generate a fluorescent probe that can be used in cellular imaging studies to visualize the localization of a target protein.

Exploration of Scaffolds Related to this compound in Chemical Biology

The diaryl ether scaffold present in this compound is a privileged structure in medicinal chemistry and chemical biology. This motif is found in a variety of natural products and synthetic compounds with diverse biological activities. The exploration of libraries of compounds based on this scaffold can lead to the discovery of new modulators of biological processes.

The fluorinated nature of this particular scaffold offers distinct advantages in chemical biology research. The introduction of fluorine can lead to more stable and potent enzyme inhibitors. For example, fluorinated ketones are known to be effective inhibitors of hydrolytic enzymes, such as serine proteases, by forming stable hemiacetal adducts with the active site serine residue. nih.govmdpi.com This suggests that derivatives of this compound could be explored as potential inhibitors for a range of enzymes.

The following table summarizes the key features of the this compound scaffold and their implications for chemical biology research.

| Structural Feature | Implication in Chemical Biology | Potential Applications |

| Diaryl Ether Linkage | Provides conformational flexibility for target binding. | Development of enzyme inhibitors and receptor modulators. |

| Fluorophenoxy Group | Enhances metabolic stability and provides a ¹⁹F NMR handle. | In vivo imaging, target engagement studies. |

| Ethanone Moiety | Allows for versatile chemical modification and derivatization. | Synthesis of compound libraries for high-throughput screening. |

Integration of Multidisciplinary Methodologies in Future Research Endeavors

Future research on this compound and its derivatives will greatly benefit from the integration of multidisciplinary methodologies. Computational chemistry, for instance, can be employed to predict the binding modes of derivatives with their biological targets, guiding the rational design of more potent and selective compounds. Structure-activity relationship (SAR) studies, combining synthetic chemistry and biological evaluation, will be crucial for optimizing the therapeutic potential of this class of molecules.

High-throughput screening of libraries of derivatives against a wide range of biological targets can accelerate the discovery of new therapeutic leads. Furthermore, advanced analytical techniques, such as mass spectrometry and X-ray crystallography, will be essential for characterizing the synthesized compounds and their interactions with biomolecules.

Unexplored Avenues and Challenges in Fluorinated Phenoxy-Phenyl Ethanone Research

Despite the promising potential of this compound, several avenues of research remain largely unexplored. The full scope of its utility as a building block for diverse heterocyclic systems has yet to be realized. Systematic studies exploring a wider range of cyclization reactions and derivatizations are needed to unlock its full synthetic potential.

A significant challenge lies in the development of stereoselective transformations of the ethanone moiety, which would provide access to chiral derivatives with potentially enhanced biological activity and specificity. Furthermore, while the potential for developing ¹⁹F NMR probes is high, the practical application of such probes derived from this specific scaffold requires further investigation.

The exploration of the biological activities of derivatives of this compound is still in its early stages. Comprehensive biological screening of a diverse library of these compounds could reveal novel therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. Overcoming these challenges and exploring these new avenues will undoubtedly lead to exciting discoveries and a deeper understanding of the chemical and biological properties of this versatile fluorinated compound.

Conclusion

Summary of Key Research Insights on 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Research on this compound has primarily focused on its synthesis and characterization, revealing its utility as a key building block. The core structure, a diaryl ether ketone, is a significant motif in medicinal chemistry and materials science.

The synthesis of this compound and its analogs often involves the Ullmann condensation, a copper-catalyzed reaction that forms the diaryl ether bond by coupling an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org For instance, the synthesis of the related compound 4'-(4-fluorophenoxy)acetophenone is achieved through an Ullmann reaction between p-fluorophenol and p-bromoacetophenone. prepchem.com Modern variations of this reaction have been developed to proceed under milder conditions, often employing palladium or nickel catalysts. acs.orgarkat-usa.org

Structurally, the molecule features a fluorophenoxy group linked to a phenyl ethanone (B97240) moiety. The fluorine atom significantly influences the molecule's electronic properties, which can enhance its utility in the synthesis of more complex structures. The ketone functional group is a reactive site, allowing for further chemical modifications and the construction of larger molecules. sciencedaily.com Research has demonstrated that derivatives of similar fluorophenoxy-phenyl structures can be used to synthesize a variety of heterocyclic compounds, such as oxadiazoles and triazoles, which have been investigated for their biological activities. nih.gov

Below is a summary of synthetic approaches for related diaryl ether ketones:

| Reaction Type | Reactants | Catalyst | Key Features |

| Ullmann Condensation | Aryl Halide, Phenol | Copper (Cu) | Traditional method, often requires high temperatures. wikipedia.org |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium (Pd) | An alternative for C-N bond formation, related to C-O coupling. wikipedia.org |

| Decarbonylative Etherification | Aromatic Ester | Palladium (Pd) or Nickel (Ni) | A novel method for constructing diaryl ether moieties. acs.org |

| Carbonylative Cross-Coupling | Triarylbismuthine, Aryl Iodide | Palladium (Pd) | Allows for the preparation of highly functionalized diaryl ketones. researchgate.net |

Prospective Outlook on Research Directions and Opportunities

The future research landscape for this compound and related compounds is promising, with potential avenues in several key areas:

Medicinal Chemistry: The fluorophenoxy-phenyl scaffold is a common feature in many biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. Future research could focus on using this compound as a precursor for the synthesis of novel therapeutic agents, particularly in areas such as anticonvulsants and pain management. nih.govnih.gov

Materials Science: Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. reading.ac.uk Introducing fluorine-containing groups, such as the fluorophenoxy moiety, into the polymer backbone can modify these properties, potentially leading to materials with lower dielectric constants, which are desirable for applications in microelectronics. nih.gov

Agrochemicals: Fluorinated organic compounds are of significant interest in the agricultural sector. The unique properties imparted by fluorine can lead to the development of more effective and selective herbicides and pesticides. chemimpex.com The this compound structure could serve as a starting point for the design of new agrochemicals.

Synthetic Methodology: There is ongoing interest in developing more efficient and environmentally friendly methods for the synthesis of diaryl ethers. Future work could explore novel catalytic systems that operate under milder conditions, use less expensive catalysts, and have a broader substrate scope.

Broader Impact of Fluorophenoxy-Phenyl Ethanone Research on Chemical Sciences

The investigation of fluorophenoxy-phenyl ethanones contributes to several fundamental areas of chemical science. The synthesis of these molecules often drives innovation in cross-coupling reaction methodologies, which are foundational to modern organic synthesis. wikipedia.orgacs.org The study of these compounds also deepens the understanding of the role of fluorine in modifying the physicochemical properties of organic molecules. nih.gov

Furthermore, the diaryl ether ketone structural motif is a versatile building block in the creation of complex chemical architectures. researchgate.net Research into compounds like this compound provides valuable data and synthetic intermediates that can be utilized by chemists in various fields to construct new molecules with tailored properties. This foundational research supports advancements in diverse areas, from drug discovery to the development of advanced materials, underscoring the interconnected nature of chemical science. sciencedaily.comchemimpex.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.